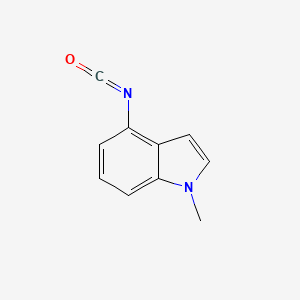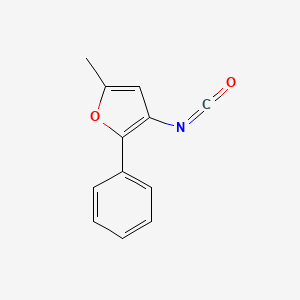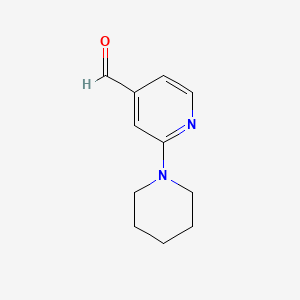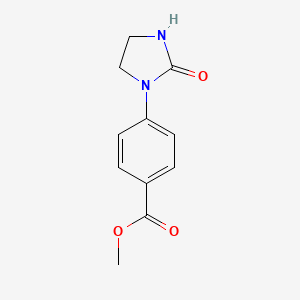
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
Descripción general
Descripción
Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Taste Modulation
Recent investigations have led to the discovery of N-(1-methyl-4-oxoimidazolidin-2-ylidene) amino acids, derived from the Maillard-type reactions between creatinine and various carbohydrates, as taste modulators. These compounds enhance the mouthfulness and thick-sour orosensation without imparting intrinsic taste up to concentrations of 10 mmol/L. This discovery opens avenues for their application in enhancing food flavors, particularly in model broths mimicking stewed beef juice, demonstrating their potential in food science and technology (Kunert, Walker, & Hofmann, 2011).
Antibacterial and Antifungal Activities
Some derivatives of methyl 4-(2-oxoimidazolidin-1-yl)benzoate, specifically synthesized imidazoline compounds, have shown promising antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents, highlighting the importance of such compounds in medical research and pharmaceutical applications (Trivedi, Kubawat, & Parekh, 2003).
Corrosion Inhibition
Research on derivatives of this compound, specifically N-heterocyclic compounds based on 8-hydroxyquinoline, has demonstrated their effectiveness as corrosion inhibitors for mild steel in HCl solution. This application is crucial in industrial settings, where corrosion resistance can significantly reduce maintenance costs and prolong the lifespan of metal structures (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).
Advanced Glycation End Products Analysis
In the context of food science and health, derivatives of this compound, specifically N-(1-Methyl-4-oxoimidazolidin-2-ylidene) α-amino acids, have been identified as advanced glycation end products (AGEs) in roasted meat. A stable isotope dilution analysis (SIDA) has been developed for their quantitation in meat and biological fluids, providing insights into the dietary uptake and metabolism of these compounds, particularly in type 2 diabetes patients. This research contributes to understanding the impact of dietary AGEs on health and disease progression (Kunert, Skurk, Frank, Lang, Hauner, & Hofmann, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-16-10(14)8-2-4-9(5-3-8)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEJWKYMXZCGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594735 | |
| Record name | Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627901-54-6 | |
| Record name | Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


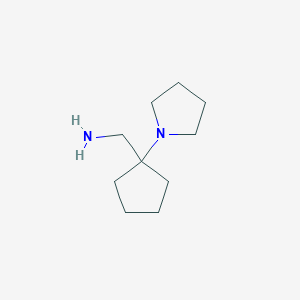
![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)
![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)
![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)


